2-[2-(4-Methoxyphenyl)ethyl]guanidine
Description
2-[2-(4-Methoxyphenyl)ethyl]guanidine (CAS 46350-94-1) is a guanidine derivative featuring a phenethyl backbone substituted with a para-methoxy group. Guanidine, a strong organic base (pKa ~13.6), is modified here to enhance solubility and bioavailability via the methoxy group, which introduces electron-donating properties and polar interactions.
Properties
CAS No. |
46350-94-1 |
|---|---|
Molecular Formula |
C10H15N3O |
Molecular Weight |
193.25 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)ethyl]guanidine |
InChI |
InChI=1S/C10H15N3O/c1-14-9-4-2-8(3-5-9)6-7-13-10(11)12/h2-5H,6-7H2,1H3,(H4,11,12,13) |
InChI Key |
SZYPFABZEFUQBZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CCN=C(N)N |
Canonical SMILES |
COC1=CC=C(C=C1)CCN=C(N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analysis
The table below summarizes key structural features, molecular properties, and applications of 2-[2-(4-Methoxyphenyl)ethyl]guanidine and its analogs:
*Assuming sulfate salt for Su-5864.
Key Structural Differences and Implications
Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group in the target compound enhances solubility and may facilitate hydrogen bonding, whereas chloro (e.g., 2,6-dichlorophenyl) or nitro groups (e.g., 2-[(2-nitrophenyl)methylideneamino]guanidine, CAS 102632-31-5 ) increase electrophilicity, altering reactivity and binding affinity.
Pharmacological Activity: Enzyme Inhibition: Compound 6 () inhibits CDK5/p25 via a non-competitive mechanism, likely due to its pyrimidine-thioether scaffold. In contrast, Su-5864 () acts as a long-acting sympathetic blocker, attributed to its azocine ring prolonging receptor interaction. Cardiovascular Effects: Su-5864’s hypotensive action lasts up to 3 weeks post-administration, while the target compound’s simpler structure may offer shorter duration, necessitating frequent dosing.
Synthetic Accessibility :
- The target compound can be synthesized via nucleophilic substitution between guanidine and a phenethyl bromide derivative, similar to methods in (amide synthesis). In contrast, analogs like 2-(2-benzylthio-4-chloro-5-methylbenzenesulfonyl)-guanidine () require multi-step reactions involving sulfonamide and triazine coupling.
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